molecular formula C9H6ClIN2O2 B3293860 4-Chloro-3-iodo-6-indazolecarboxylic acid methyl ester CAS No. 885523-07-9

4-Chloro-3-iodo-6-indazolecarboxylic acid methyl ester

Cat. No.: B3293860
CAS No.: 885523-07-9
M. Wt: 336.51 g/mol
InChI Key: JCOAHCJZYTYSEB-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-6-indazolecarboxylic acid methyl ester is a versatile and synthetically valuable chemical intermediate designed for advanced pharmaceutical research and drug discovery programs. The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds and FDA-approved drugs . Its broad utility stems from its ability to mimic peptide structures and interact with diverse biological targets. Researchers leverage this indazole derivative as a key synthetic building block for the preparation of potential kinase inhibitors, such as analogs of pazopanib and axitinib, which are used in the treatment of renal cell carcinoma . The presence of both chloro and iodo substituents on the aromatic ring offers distinct regiochemical handles for sequential metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling rapid diversification of the core structure to create focused compound libraries for biological screening . Furthermore, the ester functional group provides a straightforward pathway for further functionalization to amides or carboxylic acids, expanding its utility in structure-activity relationship (SAR) studies. This compound is instrumental in exploring new chemical space for a range of therapeutic areas, including oncology, inflammation, and metabolic diseases .

Properties

IUPAC Name

methyl 4-chloro-3-iodo-2H-indazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClIN2O2/c1-15-9(14)4-2-5(10)7-6(3-4)12-13-8(7)11/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOAHCJZYTYSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C(=C1)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodo-6-indazolecarboxylic acid methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-iodoaniline and methyl 2-bromoacetate.

    Formation of Indazole Ring: The key step involves the formation of the indazole ring through a cyclization reaction. This can be achieved by reacting 4-chloro-3-iodoaniline with methyl 2-bromoacetate in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd/C) under reflux conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol and a strong acid catalyst such as sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and catalysts, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodo-6-indazolecarboxylic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo substituents on the indazole ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium thiocyanate (KSCN).

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups on the indazole ring. Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: The presence of halogen substituents makes the compound suitable for coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, using palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can introduce various aryl or alkynyl groups to the indazole ring.

Scientific Research Applications

4-Chloro-3-iodo-6-indazolecarboxylic acid methyl ester has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Biological Studies: It serves as a probe in biological studies to investigate the role of indazole derivatives in cellular processes and enzyme inhibition.

    Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Chemical Biology: It is employed in chemical biology to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-6-indazolecarboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and iodo substituents can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Research Implications

The chloro-iodo derivative’s dual halogenation makes it a versatile scaffold for synthesizing complex molecules, particularly in pharmaceuticals where halogenated aromatics improve target binding and metabolic stability. In contrast, the methoxy analog’s polarity suits applications in aqueous formulations or as a solubility-enhancing motif.

Biological Activity

4-Chloro-3-iodo-6-indazolecarboxylic acid methyl ester is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C9H7ClI N2O2
  • CAS Number : 885523-07-9

The presence of halogen substituents (chlorine and iodine) on the indazole ring significantly influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression. For instance, it may interact with protein kinases that are crucial for tumor cell survival and proliferation.
  • Receptor Modulation : It can bind to various receptors, potentially leading to altered cellular signaling pathways that affect cell growth and apoptosis.

Anticancer Activity

Research indicates that derivatives of indazole compounds exhibit significant anticancer properties. For example, studies have demonstrated that similar indazole derivatives can inhibit tumor growth in various cancer models:

  • Case Study : A derivative with structural similarities showed an IC50 value of 0.64 μM against multiple myeloma cell lines, indicating potent antiproliferative effects .

Antimicrobial Activity

Indazole derivatives have also been investigated for their antimicrobial properties. The presence of halogens can enhance the compound's ability to penetrate microbial cell membranes, leading to increased efficacy against bacterial strains.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAnticancer Activity (IC50)Antimicrobial ActivityNotes
This compoundTBDTBDPotential inhibitor of protein kinases
Indazole derivative A0.64 μMModerateEffective against multiple myeloma
Indazole derivative B1.1 nMHighStrong activity against various cancers

Research Findings

Recent studies have focused on the synthesis and evaluation of various indazole derivatives, including this compound. These studies aim to elucidate the structure-activity relationship (SAR) that governs their biological efficacy:

  • Synthesis Studies : Various synthetic routes have been developed to produce this compound efficiently, highlighting its potential as a lead compound in drug development .
  • Biological Assays : In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of this compound against cancer cell lines, demonstrating promising results.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-chloro-3-iodo-6-indazolecarboxylic acid methyl ester?

  • Methodological Answer : The compound is synthesized via sequential halogenation and esterification. A common approach involves:

Iodination : Introducing iodine at the 3-position of the indazole core using iodine sources (e.g., N-iodosuccinimide) under controlled pH and temperature .

Chlorination : Electrophilic substitution or directed ortho-metallation to install chlorine at the 4-position .

Esterification : Reaction of the carboxylic acid intermediate with methanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) .
Key Considerations : Optimizing reaction time and solvent polarity (e.g., DMF for iodination) improves yield.

Q. How is the purity of the compound assessed in synthetic workflows?

  • Methodological Answer :

  • Chromatography : HPLC or GC-MS (e.g., using cyanosilicone columns for polar derivatives) to resolve impurities .

  • Spectroscopy : 1^1H/13^13C NMR to confirm substitution patterns (e.g., ester methyl group at ~3.9 ppm) .
  • Elemental Analysis : Validates stoichiometry (expected C: ~35%, Cl: ~11%, I: ~39%) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer :

  • Scaffold for Drug Discovery : The indazole core is modified to target kinases or GPCRs. The iodine atom enables radio-labeling for tracer studies .
  • Antimicrobial Screening : Evaluated against Gram-positive bacteria via MIC assays, leveraging halogen substituents for membrane disruption .

Advanced Questions

Q. How do the chloro and iodo substituents influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Steric Effects : The bulky iodine at C3 hinders coupling at C6, favoring regioselectivity at C4-chloro .
  • Electronic Effects : Iodo groups act as better leaving groups than chloro in Pd-catalyzed reactions, enabling sequential functionalization .
    Data Table :
Substituent PositionReactivity (Suzuki Coupling)Preferred Catalyst
C3-IodoLow (steric hindrance)Pd(PPh₃)₄
C4-ChloroModeratePd(OAc)₂/XPhos

Q. What computational methods predict the compound’s electronic properties for catalytic applications?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies using B3LYP/6-31G* basis sets to assess redox activity .
  • Molecular Electrostatic Potential (MEP) : Maps charge distribution to identify nucleophilic/electrophilic sites (e.g., iodine’s σ-hole for halogen bonding) .
    Key Insight : The electron-withdrawing ester group lowers LUMO energy, enhancing electrophilicity at C3 .

Q. How can hydrogen-bonding patterns in the crystal structure be analyzed to improve solubility?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolves intermolecular interactions (e.g., N–H⋯O bonds between indazole NH and ester carbonyl) .
  • Graph Set Analysis : Classifies motifs (e.g., R22(8)R_2^2(8) rings) to design co-crystals with solubility-enhancing agents (e.g., PEG) .

Data Contradictions and Resolution

  • Synthesis Yield Variability : reports iodine’s steric hindrance reduces yields in cross-coupling, while highlights optimized esterification conditions. Resolution involves using bulky ligands (e.g., SPhos) to mitigate steric effects .
  • Biological Activity : Chloro analogs in show higher antimicrobial potency than iodo derivatives in , suggesting substituent-dependent target interactions. Follow-up studies should use isosteric replacements (e.g., CF₃) to isolate electronic effects.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-iodo-6-indazolecarboxylic acid methyl ester
Reactant of Route 2
4-Chloro-3-iodo-6-indazolecarboxylic acid methyl ester

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